molecular formula C23H23ClN4 B11220186 N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220186
M. Wt: 390.9 g/mol
InChI Key: OESRMHVYFPOZFV-UHFFFAOYSA-N
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Description

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic, aliphatic, and cyclic amines in the presence of a catalytic amount of hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Condensation Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo condensation reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol and dichloromethane. Reaction conditions typically involve heating under reflux or using microwave-assisted synthesis to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation reactions can yield oxidized forms of the compound.

Scientific Research Applications

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinase B (PKB or Akt). This inhibition disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting PKB, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:

Uniqueness

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit PKB over other kinases makes it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

N-butyl-7-(4-chlorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23ClN4/c1-3-4-14-27(2)22-21-20(17-8-6-5-7-9-17)15-28(23(21)26-16-25-22)19-12-10-18(24)11-13-19/h5-13,15-16H,3-4,14H2,1-2H3

InChI Key

OESRMHVYFPOZFV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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